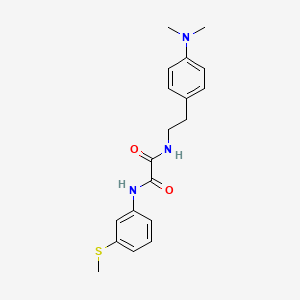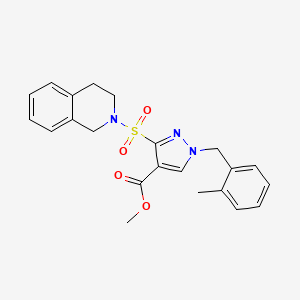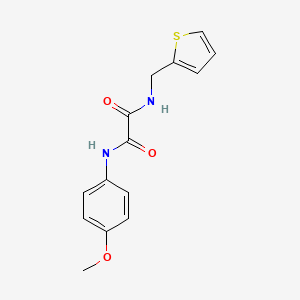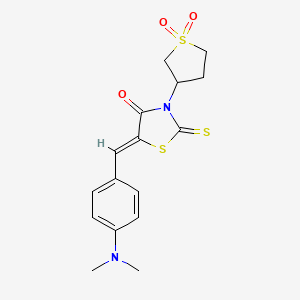
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The compound contains an oxalamide group, a dimethylamino group, a phenethyl group, and a methylthio phenyl group. These groups can have different properties and reactivities, which can influence the overall properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in its structure. For example, the oxalamide group might undergo hydrolysis under certain conditions, while the dimethylamino group might participate in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like oxalamide and dimethylamino might make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Studies
- Research into the synthesis and structural characterization of compounds with dimethylamino groups and their interactions within molecular structures is prevalent. For example, a study on the synthesis, crystal structure, and bioassay of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into molecular docking and its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016). This reflects the relevance of dimethylamino-functionalized compounds in drug design and synthesis.
Chemical Reactivity and Applications
- The chemical reactivity of compounds containing dimethylamino groups is a subject of considerable interest, as demonstrated by studies on novel transformations of 1H-isothiochromen-4(3H)-one 2,2-dioxide and its reactions with nitrogen-containing nucleophiles, showcasing the versatility of these groups in organic synthesis (Tkachuk et al., 2012).
Antimicrobial Activity
- The antimicrobial properties of compounds featuring dimethylamino and sulfonamide moieties have been explored, as seen in the synthesis and evaluation of novel derivatives with significant antibacterial and antifungal activities (Ghorab et al., 2017). This highlights the potential of such compounds in the development of new antimicrobial agents.
Sensing and Material Science
- Compounds containing dimethylamino groups have been used in the development of fluorescent chemo-sensors for the selective detection of ions, such as picric acid, indicating their utility in environmental monitoring and safety applications (Vishnoi et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-22(2)16-9-7-14(8-10-16)11-12-20-18(23)19(24)21-15-5-4-6-17(13-15)25-3/h4-10,13H,11-12H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEAIOCOKICOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2394914.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)
![2-[(6-Methoxypyridin-3-yl)-[(2-methyl-1,3-oxazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2394918.png)


![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)

![N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2394927.png)

![N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2394929.png)
